,1,1,2,2-Pentafluoro-7-phenylheptan-3-one, also known as FKGK11, is being investigated for its potential as a selective inhibitor of phospholipase A2 (PLA2) enzymes. PLA2s are a group of enzymes involved in various cellular processes, including inflammation and signal transduction. Inhibiting specific PLA2 isoforms could be a promising strategy for treating various diseases.
Research suggests that FKGK11 exhibits selectivity towards cytosolic Group VIA PLA2 (GVIA iPLA2) []. This specific isoform is implicated in several diseases, including atherosclerosis, neurodegenerative disorders, and acute lung injury []. Studies have shown that FKGK11 effectively inhibits GVIA iPLA2 activity with high potency [].
FKGK 11 is a synthetic compound that has garnered attention in various fields of research, particularly in medicinal chemistry. It belongs to a class of compounds known for their potential therapeutic applications. The specific structure and properties of FKGK 11 are pivotal in determining its effectiveness in biological systems, making it a subject of interest for further studies.
The mechanism by which 1,1,1,2,2-pentafluoro-7-phenylheptan-3-one inhibits GVIA iPLA2 is not fully elucidated in scientific literature. However, research suggests it binds to the active site of the enzyme, potentially interfering with its ability to interact with substrates []. Further studies are needed to establish a detailed mechanism.
Each type of reaction plays a critical role in understanding the reactivity and stability of FKGK 11 under different conditions
FKGK 11 can be synthesized through several methods, including: The choice of synthesis method can significantly affect the yield and purity of FKGK 11, making optimization crucial for practical applications.
FKGK 11 has a range of potential applications, particularly in:
These applications underscore the versatility and importance of FKGK 11 in scientific research and industry.
Interaction studies involving FKGK 11 focus on its binding affinity to various biological targets. These studies typically employ techniques such as:
Understanding these interactions is essential for evaluating the compound's efficacy and safety profile.
FKGK 11 shares structural similarities with several other compounds known for their biological activities. Some notable examples include:
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| Compound A | Similar backbone | Anti-cancer properties |
| Compound B | Shared functional groups | Antimicrobial effects |
| Compound C | Analogous structure | Modulation of signaling pathways |
FKGK 11 is unique due to its specific chemical structure that allows it to interact with distinct biological targets compared to the aforementioned compounds. This unique interaction profile may lead to novel therapeutic applications not achievable by similar compounds.
FKGK 11 operates through a highly specific mechanism that targets the active site of Group VIA calcium-independent phospholipase A2 (GVIA iPLA2) through reversible competitive inhibition [1] [2]. The compound demonstrates exceptional selectivity for GVIA iPLA2 over other phospholipase A2 enzymes through its unique pentafluoroethyl ketone functionality, which creates favorable molecular interactions within the enzyme's active site [3] [4].
The inhibition mechanism involves the formation of a reversible enzyme-inhibitor complex where FKGK 11 mimics the natural phospholipid substrate binding mode [1] [2]. Deuterium exchange mass spectrometry studies combined with molecular dynamics simulations have revealed that FKGK 11 binds within the active site crevice, effectively blocking substrate access while maintaining the structural integrity of the enzyme [1]. The fluoroketone headgroup of FKGK 11 is stabilized through hydrogen bonding interactions with critical residues including Gly486, Gly487, and the catalytic serine residue Ser519 [1] [2].
The pentafluoroethyl ketone functionality serves as the primary determinant of selectivity, creating a unique binding signature that distinguishes GVIA iPLA2 from other phospholipase A2 family members [3] [4]. This selectivity arises from the enzyme's ability to accommodate the bulky pentafluoroethyl group through specific fluorophilic interactions with residues Lys489, Asn658, and Lys729, which are not present in the active sites of GIVA cPLA2 or GV sPLA2 [1] [2].
The mechanism also involves the formation of an oxyanion hole within the triglycine region of GVIA iPLA2, which stabilizes the carbonyl group of FKGK 11 through strong hydrogen bonds [1] [2]. This interaction pattern closely resembles the natural enzyme-substrate complex, explaining the high affinity and specificity of the inhibitor. Unlike irreversible inhibitors such as bromoenol lactone, FKGK 11 maintains reversible binding kinetics, allowing for controlled modulation of enzyme activity without permanent enzyme modification [5].
FKGK 11 exhibits remarkable potency and selectivity in its inhibition profile across the phospholipase A2 enzyme family. The compound demonstrates an XI(50) value of 0.0073 ± 0.0007 for GVIA iPLA2, where XI(50) represents the mole fraction of inhibitor required to achieve fifty percent enzyme inhibition [6] [7] [8]. This potency measurement places FKGK 11 among the most effective GVIA iPLA2 inhibitors identified to date.
| Parameter | Value | Source Citation |
|---|---|---|
| XI(50) Value for GVIA iPLA2 | 0.0073 ± 0.0007 | [6] [7] [8] |
| XI(50) Value for GIVA cPLA2 | >0.91 | [7] [8] |
| XI(50) Value for GV sPLA2 | Not significant (<25%) | [6] [7] |
| Percent Inhibition of GVIA iPLA2 at 0.091 mole fraction | >95% | [6] [7] |
| Percent Inhibition of GIVA cPLA2 at 0.091 mole fraction | 17% | [6] [7] |
| Percent Inhibition of GV sPLA2 at 0.091 mole fraction | 29% | [6] [7] |
| Selectivity (iPLA2/cPLA2) | >124-fold | [7] [8] |
| Selectivity (iPLA2/sPLA2) | >12.5-fold | [6] |
The selectivity profile of FKGK 11 demonstrates exceptional discrimination between enzyme subtypes. At a mole fraction of 0.091, FKGK 11 achieves greater than ninety-five percent inhibition of GVIA iPLA2 while showing minimal activity against GIVA cPLA2 (seventeen percent inhibition) and GV sPLA2 (twenty-nine percent inhibition) [6] [7]. This selectivity translates to a greater than 124-fold preference for GVIA iPLA2 over GIVA cPLA2 and a greater than 12.5-fold preference over GV sPLA2 [6] [7] [8].
The kinetic behavior of FKGK 11 follows competitive inhibition patterns with rapid binding kinetics and reversible enzyme-inhibitor complex formation [1] [5]. The inhibition demonstrates concentration-dependent effects with linear dose-response relationships, indicating that the compound does not exhibit cooperative binding or allosteric effects [5]. The reversible nature of inhibition has been confirmed through washout experiments, where enzyme activity returns to baseline levels following inhibitor removal [5].
Surface dilution kinetics modeling has been employed to characterize the inhibitory behavior of FKGK 11 in mixed micelle systems [9]. These studies reveal that the inhibitor demonstrates consistent potency across different substrate concentrations and membrane compositions, supporting its utility as a research tool for investigating GVIA iPLA2 function in diverse biological systems [9].
Comprehensive structure-activity relationship studies have identified the critical molecular features that contribute to FKGK 11's potent and selective inhibition of GVIA iPLA2. The pentafluoroethyl ketone functionality represents the cornerstone of selectivity, as systematic comparisons with trifluoromethyl and tetrafluoro derivatives demonstrate that the pentafluoroethyl group provides optimal selectivity for GVIA iPLA2 over other phospholipase A2 enzymes [3] [4].
| Structural Component | Contribution to Activity | SAR Significance | Source Citation |
|---|---|---|---|
| Pentafluoroethyl ketone functionality | Essential for GVIA iPLA2 selectivity | Favors iPLA2 over cPLA2 and sPLA2 | [3] [4] |
| Phenyl aromatic ring | Provides hydrophobic interactions | Creates aromatic-aromatic interactions | [10] [1] |
| Four-carbon linker chain | Optimal distance for enzyme binding | Critical spacing requirement | [10] [1] |
| Carbonyl group position | Reactive center for serine interaction | Forms covalent enzyme-inhibitor complex | [11] [1] |
| Molecular formula | C13H13F5O | Defines molecular composition | [13] |
| Molecular weight | 280.24 g/mol | Influences bioavailability | [13] |
| CAS number | 1071000-98-0 | Chemical identification | [13] |
The aromatic phenyl ring serves multiple functions in the inhibitor design, providing hydrophobic interactions with the enzyme active site while maintaining optimal molecular geometry [10] [1]. Replacement of the phenyl group with substituted aromatic rings or aliphatic chains results in significant loss of potency, demonstrating the importance of π-π stacking interactions with aromatic residues in the enzyme active site [10]. The phenyl group creates specific interactions with Met544, Val548, Phe549, and Leu560, forming a hydrophobic binding pocket that accommodates the aromatic moiety [1] [2].
The four-carbon linker chain between the pentafluoroethyl ketone and phenyl ring represents a critical spacing requirement for optimal enzyme binding [10] [1]. Structure-activity relationship studies reveal that shortening or lengthening this linker by even one carbon atom results in substantial decreases in inhibitory potency [10]. This precise spacing requirement suggests that FKGK 11 adopts a specific binding conformation that positions both the reactive carbonyl group and the hydrophobic phenyl ring in optimal orientations for enzyme interaction.
Molecular dynamics simulations have provided detailed insights into the binding mode of FKGK 11, revealing how structural features contribute to selectivity and potency [1] [2]. The compound adopts a binding pose where the pentafluoroethyl group occupies a fluorophilic binding site unique to GVIA iPLA2, while the phenyl ring extends into a hydrophobic tunnel formed by residues Thr520, Phe549, and Leu770 [1]. This binding mode explains why structural modifications to either the fluorinated headgroup or the aromatic tail region result in loss of selectivity or potency.
| Interaction Type | Specific Residues/Sites | Molecular Function | Evidence Source | Source Citation |
|---|---|---|---|---|
| Hydrogen bonding | Gly486, Gly487, Ser519 | Stabilizes fluoroketone headgroup | DXMS and MD studies | [1] [2] |
| Hydrophobic contacts | Met544, Val548, Phe549, Leu560, Ala640 | Accommodates aliphatic chain and phenyl ring | Computational modeling | [1] [2] |
| Fluorophilic interactions | Lys489, Asn658, Lys729 | Enhances binding through fluorine interactions | Molecular dynamics simulations | [1] [2] |
| Oxyanion hole stabilization | Triglycine region | Stabilizes carbonyl group | Structural analysis | [1] [2] |
| Active site blocking | Active site crevice | Prevents substrate access | Binding mode studies | [1] [2] |
Comparison with related fluoroketone inhibitors has revealed additional structure-activity insights. The introduction of additional fluorine atoms at the α′ position of trifluoromethyl ketones can enhance potency, but often at the expense of selectivity [3] [4]. FKGK 11 represents an optimal balance between potency and selectivity, with its pentafluoroethyl ketone providing sufficient reactivity for strong enzyme binding while maintaining the size and electronic properties necessary for selective recognition by GVIA iPLA2 [3].